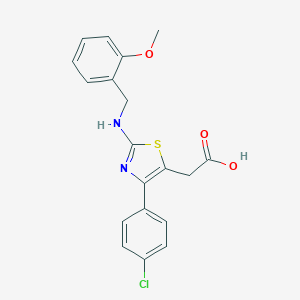

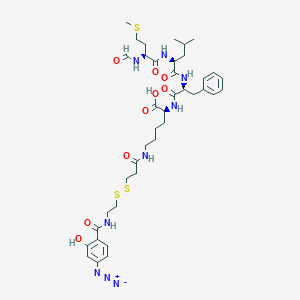

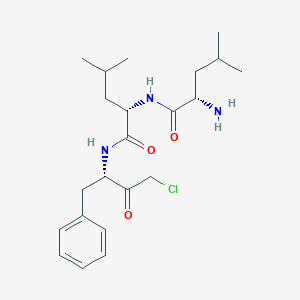

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs of 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine involves various strategies, including piperidine ring modification, reductive amination, and subsequent reactions to yield alcohol derivatives and methyl ether derivatives. Modifications in literature methodologies have been made to enhance reaction efficiency and yield (Ojo, 2012). Additionally, a sequential palladium-catalyzed oxidative aminocarbonylation of enynes has been employed for the synthesis of related furan-2-ylacetamides, showcasing the versatility in synthesizing furan-piperidine derivatives (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine, and its analogs, have been characterized using various spectroscopic techniques, including MS, 1H NMR, and 13C NMR spectra data, alongside CHN elemental analysis (Ojo, 2012). These techniques provide detailed insight into the chemical structure, confirming the presence of the furan and piperidine units within the molecule.

Chemical Reactions and Properties

Furan-piperidine derivatives participate in various chemical reactions, showcasing their reactivity. For instance, they can undergo hydrogenation, leading to the formation of pyridine and pyrazine homologs, or engage in multi-component reactions to yield highly functionalized compounds (Bel'skii et al., 1977). Their chemical reactivity is pivotal in synthesizing complex molecules and derivatives.

Wissenschaftliche Forschungsanwendungen

Arylmethylidenefuranones and Nucleophiles Interaction

The reactions of arylmethylidene derivatives of 3H-furan-2-ones with various nucleophiles, including C-, N-, N,N-, and N,O-nucleophilic agents, have been extensively studied. These reactions yield a diverse array of compounds such as amides, pyrrolones, benzofurans, and others, demonstrating the versatility of furan derivatives in synthetic organic chemistry. The reaction pathway is influenced by the structure of the reagents, nucleophilic strength, and reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Importance in Medicinal Chemistry

Furan derivatives, including furan-2-yl substituents, play a crucial role in the design of bioactive molecules, particularly in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. These derivatives are utilized for their potential antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, showcasing the significance of furan-based compounds in drug development (Ostrowski, 2022).

Dopamine D2 Receptor Ligands

The development of ligands for dopamine D2 receptors for treating neuropsychiatric disorders, such as schizophrenia and Parkinson's disease, highlights the application of furan derivatives in neuroscience. These compounds often contain a heteroaromatic moiety, indicating the importance of furan structures in enhancing the affinity and selectivity towards D2 receptors (Jůza et al., 2022).

Furan in Food Processing

Research on furan as a food processing contaminant addresses the need for understanding its formation, occurrence, and dietary exposures. This includes the exploration of furan's metabolism and the identification of potential biomarkers for exposure, contributing to food safety and public health (Zhang & Zhang, 2022).

Synthesis of CNS Acting Drugs

Furan derivatives are identified as potential leads for synthesizing compounds with central nervous system (CNS) activity. The functional chemical groups in furans suggest their utility in developing new medications for treating CNS disorders, offering insights into the structural basis of drug design (Saganuwan, 2017).

Eigenschaften

IUPAC Name |

2-(furan-2-yl)-2-piperidin-1-ylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c12-9-10(11-5-4-8-14-11)13-6-2-1-3-7-13/h4-5,8,10H,1-3,6-7,9,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZAFITNXUAYSNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90391595 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

CAS RN |

110358-80-0 |

Source

|

| Record name | 2-(Furan-2-yl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90391595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

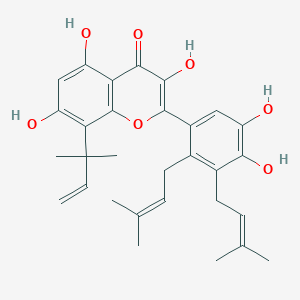

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)